2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-20-11(14(15,16)17)9-12(21-10)22-5-7-23(8-6-22)13-18-3-2-4-19-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWLUQAXIIOTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 2-Methyl-4-(4-(quinolin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 2-Methyl-4-(4-(isoquinolin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Uniqueness
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile site for further functionalization. This combination of features makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with a piperazine moiety and a trifluoromethyl group. The molecular formula is , and it has a molecular weight of approximately 390.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F3N7 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LRWIOIXNKPVSPY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its efficacy against human breast cancer cells, showing an IC50 value comparable to established chemotherapeutics.
Case Study Example :
A study evaluated the compound's effect on breast cancer cell lines, revealing that it inhibited cell proliferation effectively at concentrations as low as 18 μM. The mechanism was linked to the inhibition of poly(ADP-ribose) polymerase (PARP), a target known for its role in DNA repair mechanisms in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research indicated that it could significantly reduce the production of pro-inflammatory cytokines in macrophage cells stimulated by lipopolysaccharides (LPS).
Key Findings :
- The compound decreased inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) protein expression levels.
- Molecular docking studies suggested strong interactions with the active sites of these enzymes, indicating a potential for developing new anti-inflammatory therapies .
Comparative Analysis
When compared to similar compounds within the pyrimidine and piperazine classes, this compound stands out due to its unique trifluoromethyl substitution which enhances its biological activity.
| Compound | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
- Methodological Answer :
- Step 1 : Coupling of the pyrimidine core with the piperazine moiety via nucleophilic aromatic substitution (SNAr), using DMF as a solvent and K₂CO₃ as a base at 80–100°C for 12–24 hours.
- Step 2 : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using Pd catalysts. Monitor reaction progress via TLC or LC-MS.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Key Reference : Similar trifluoromethylpyrimidine syntheses emphasize solvent polarity and catalyst selection to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C/19F NMR : Assign signals for the pyrimidine ring (δ 8.2–8.6 ppm for aromatic protons), piperazine N–CH₂ groups (δ 2.5–3.5 ppm), and trifluoromethyl (δ -60 to -70 ppm in 19F NMR).
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement. The piperazine ring may exhibit chair or boat conformations depending on packing forces .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 370.1382 for C₁₅H₁₆F₃N₇).
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., kinases). Adjust protonation states of the piperazine nitrogen using PROPKA.
- Step 2 : Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare hydrogen-bonding interactions of the trifluoromethyl group with active-site residues.
- Step 3 : If discrepancies persist, use isothermal titration calorimetry (ITC) to measure experimental ΔG and recalibrate force field parameters.
- Key Reference : Piperazine-linked pyrimidines show improved docking accuracy when solvent-accessible surface area (SASA) is factored into scoring functions .
Q. What strategies mitigate crystallographic disorder in the piperazine moiety?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : Apply TLS (translation/libration/screw) parameters in SHELXL to model anisotropic displacement. For severe disorder, split the piperazine ring into two conformers with occupancy refinement.
- Validation : Check Rint (<5%) and Rfactor/Rfree gaps (<5%) to ensure model reliability.
- Key Reference : SHELX programs are optimized for handling small-molecule disorder, as demonstrated in pyrimidine derivatives .
Q. How do substituent variations at the 4-piperazinyl position affect bioactivity?
- Methodological Answer :
- SAR Table :
| Substituent | LogP | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Pyrimidin-2-yl | 2.1 | 12 ± 3 | High kinase selectivity |
| Pyridin-4-yl | 1.8 | 45 ± 8 | Reduced metabolic stability |
| Phenyl | 3.0 | >1000 | Poor solubility |
- Method : Synthesize analogs via parallel chemistry, then screen against target enzymes. Use SPR or fluorescence polarization for kinetic assays.
- Key Reference : Trifluoromethyl groups enhance lipophilicity and target engagement, but bulky aryl substituents reduce cell permeability .
Data Contradiction Analysis
Q. How should conflicting solubility data from different studies be reconciled?
- Methodological Answer :
- Step 1 : Standardize measurement conditions (pH 7.4 PBS buffer, 25°C).
- Step 2 : Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility.
- Step 3 : Compare with computational predictions (e.g., Abraham solvation model) to identify outliers.
- Key Reference : Discrepancies often arise from undetected polymorphic forms, as seen in pyrimidine derivatives .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
